molecular formula C17H17N3O6S2 B10971605 3-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10971605
M. Wt: 423.5 g/mol
InChI Key: OKDJJEATYLQQOR-UHFFFAOYSA-N
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Description

3-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}CARBONYL)-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound featuring a thiazole ring, a sulfonyl group, and a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the Hantzsch synthesis and the Diels-Alder reaction, as well as the development of efficient purification methods such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is unique due to its combination of a thiazole ring, a sulfonyl group, and a bicyclic structure. This combination provides a unique set of chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H17N3O6S2

Molecular Weight

423.5 g/mol

IUPAC Name

3-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C17H17N3O6S2/c21-15(13-11-5-6-12(26-11)14(13)16(22)23)19-9-1-3-10(4-2-9)28(24,25)20-17-18-7-8-27-17/h1-4,7-8,11-14H,5-6H2,(H,18,20)(H,19,21)(H,22,23)

InChI Key

OKDJJEATYLQQOR-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(C1O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C(=O)O

Origin of Product

United States

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